![molecular formula C19H27N5O12 B035338 pyroGlu-Glu-Asp-Ser-GlyOH CAS No. 106678-69-7](/img/structure/B35338.png)
pyroGlu-Glu-Asp-Ser-GlyOH
Overview
Description
“pyroGlu-Glu-Asp-Ser-GlyOH” is a pentapeptide that has been studied for its biological effects . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The IUPAC name for “pyroGlu-Glu-Asp-Ser-GlyOH” is "(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid".
Molecular Structure Analysis
The molecular structure of “pyroGlu-Glu-Asp-Ser-GlyOH” is complex and would be best understood through a detailed molecular simulation . The structure analysis and molecular modelling of the condensed phases of organic compounds like this one involve various methods including quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .
Scientific Research Applications
Inhibition of Keratinocyte Proliferation : Watt, Reichelt, and Elgjo (1989) found that pyroGlu-Glu-Asp-Ser-GlyOH inhibits the proliferation of normal human keratinocytes in culture. This suggests roles in both autocrine (normal keratinocytes) and paracrine (transformed and neoplastic human) contexts (Watt, Reichelt, & Elgjo, 1989).
Effects on Epidermal Mitosis : Reichelt, Elgjo, and Edminson (1987) demonstrated that the peptide effectively inhibits epidermal mitosis in mice. Both biological and synthetic compounds showed similar effects, indicating its potential for broader applications (Reichelt, Elgjo, & Edminson, 1987).
Differential Effects by Concentration : Elgjo and Reichelt (1990) observed that low concentrations of the peptide inhibit epidermal cell proliferation, while high concentrations stimulate it. This dual effect could be crucial in balancing cell proliferation processes (Elgjo & Reichelt, 1990).
Inhibition of Hepatoma Cell Growth : Paulsen et al. (1991) found that a related peptide, pyroGlu-Gln-Gly-Ser-Asn, isolated from mouse liver, inhibits rat hepatoma cell growth in vitro. This presents a potential therapeutic application for hepatoma patients (Paulsen et al., 1991).
Promotion of Differentiation in Leukemia Cells : Marsili, Angiolillo, and Gianfranceschi (1995) reported that a synthetic octapeptide similar to pyroGlu-Glu-Asp-Ser-GlyOH promotes differentiation in human myeloblastic leukemia cells HL-60, potentially useful in cancer treatment (Marsili, Angiolillo, & Gianfranceschi, 1995).
Future Directions
properties
IUPAC Name |
(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O12/c25-7-11(16(33)20-6-15(31)32)24-19(36)10(5-14(29)30)23-18(35)9(2-4-13(27)28)22-17(34)8-1-3-12(26)21-8/h8-11,25H,1-7H2,(H,20,33)(H,21,26)(H,22,34)(H,23,35)(H,24,36)(H,27,28)(H,29,30)(H,31,32)/t8-,9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOWVYBCMAYCGY-NAKRPEOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910074 | |
Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pyroGlu-Glu-Asp-Ser-GlyOH | |
CAS RN |
106678-69-7 | |
Record name | Epidermal pentapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106678697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{[3-Carboxy-1-({1-[(carboxymethyl)imino]-1,3-dihydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-5-hydroxy-4-{[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]amino}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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